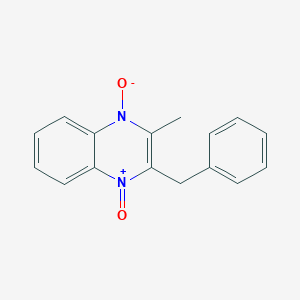
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide: is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with benzyl and methyl groups, and an oxido group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions. For instance, benzyl chloride and methyl iodide can be used as alkylating agents in the presence of a base like potassium carbonate.
Oxidation to Form the Oxido Group: The final step involves the oxidation of the quinoxaline derivative to introduce the oxido group at the 4-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups or other functional groups.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methyl iodide, potassium carbonate.
Major Products
Oxidation: Formation of poly-oxido derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
科学的研究の応用
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s oxido group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular processes and pathways. Additionally, the compound’s quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoxaline 1,4-di-N-oxides: These compounds share a similar quinoxaline core but have different substitution patterns and oxidation states.
Quinazoline 3-oxides: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their substitution and oxidation patterns.
Uniqueness
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups along with the oxido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
65990-96-7 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
2-benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C16H14N2O2/c1-12-16(11-13-7-3-2-4-8-13)18(20)15-10-6-5-9-14(15)17(12)19/h2-10H,11H2,1H3 |
InChIキー |
DKSRBWOIQVNXQO-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
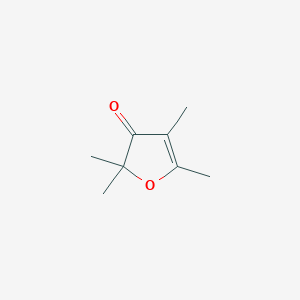
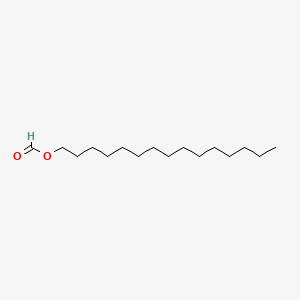
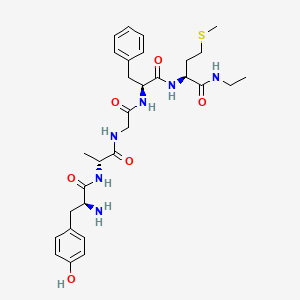
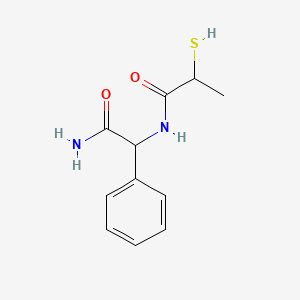
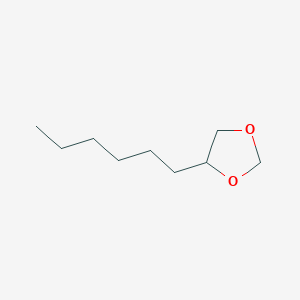
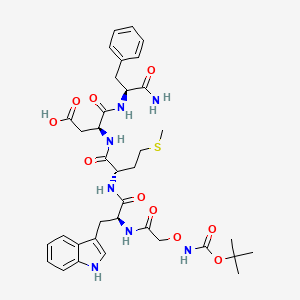
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
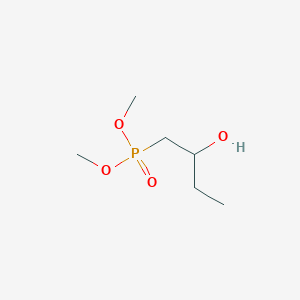
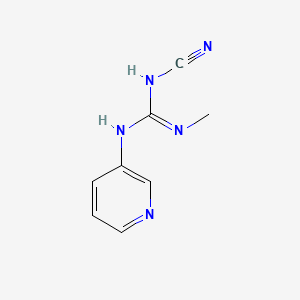
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
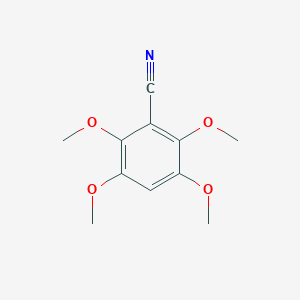
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
